3-[1-[1-(4-hydroxyphenyl)propan-2-yl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
3-[1-[1-(4-hydroxyphenyl)propan-2-yl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a hydroxyphenyl group, and a pyridinylmethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[1-(4-hydroxyphenyl)propan-2-yl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide typically involves multiple steps, including the formation of the piperidine ring, the attachment of the hydroxyphenyl group, and the incorporation of the pyridinylmethyl group. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require precise temperature control and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-[1-(4-hydroxyphenyl)propan-2-yl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The piperidine ring and the hydroxyphenyl group can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the compound may produce different amine derivatives.
Scientific Research Applications
3-[1-[1-(4-hydroxyphenyl)propan-2-yl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-[1-(4-hydroxyphenyl)propan-2-yl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring and pyridinylmethyl group contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including enzyme inhibition, receptor activation, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (Akt) and have applications in cancer therapy.
1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: These compounds have unique structural features and are used in various biochemical studies.
Uniqueness
3-[1-[1-(4-hydroxyphenyl)propan-2-yl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[1-[1-(4-hydroxyphenyl)propan-2-yl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-18(15-20-4-7-22(27)8-5-20)26-13-10-19(11-14-26)6-9-23(28)25-17-21-3-2-12-24-16-21/h2-5,7-8,12,16,18-19,27H,6,9-11,13-15,17H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPAMBIWCWWUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)N2CCC(CC2)CCC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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